N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride
Overview
Description
The compound “N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The molecule also contains a methanesulfonyl group and a 2,2-difluoroethyl group attached to the nitrogen atom of the piperidine ring .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the methanesulfonyl group is a good leaving group and could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar methanesulfonyl group and the ionic hydrochloride group could enhance the compound’s water solubility .Scientific Research Applications
1. Catalyst-Free Domino Reaction
The compound N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride demonstrates applications in chemical synthesis, particularly in a catalyst-free domino reaction. Zhao et al. (2020) developed a method to synthesize furan compounds using this chemical under specific conditions, showing significant mortality against the pest Myzus persicae (Zhao et al., 2020).
2. Synthesis of Chiral Nonracemic 1-(2-pyridinyl)ethylamines
Uenishi et al. (2004) explored the use of similar compounds in the stereospecific synthesis of 1-(2-pyridinyl)ethylamines. Their study underscores the importance of such compounds in the preparation of optically active and structurally diverse amines (Uenishi et al., 2004).
3. Reductive Deamination of Aromatic Amines
Wang and Guziec (2001) reported on the reductive deamination (hydrodeamination) of aromatic amines using similar compounds. This method can be effectively used for the deamination of complex amines, indicating the versatility of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride in organic synthesis (Wang & Guziec, 2001).
4. Sulfonylation of Alcohols
Tanabe et al. (1995) utilized a related compound in the sulfonylation of alcohols. This indicates its potential use in the modification of alcohol groups in various organic molecules, which is crucial in synthesizing pharmaceuticals and other fine chemicals (Tanabe et al., 1995).
properties
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZCZMPPSGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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